molecular formula C11H19N3O3S B2715086 Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate CAS No. 2375267-43-7

Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate

Cat. No.: B2715086
CAS No.: 2375267-43-7
M. Wt: 273.35
InChI Key: SENHNKPVXIKDOF-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a thian-4-yl ring with cyano and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate typically involves the protection of an amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique structure allows for selective functionalization and modification .

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its cyano and imino groups can interact with various biological targets .

Medicine: The compound’s structural features make it a valuable intermediate in medicinal chemistry .

Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate involves its interaction with molecular targets through its cyano and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The tert-butyl carbamate group provides stability and protection during chemical reactions .

Properties

IUPAC Name

tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-10(2,3)17-9(15)14-11(8-12)4-6-18(13,16)7-5-11/h13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENHNKPVXIKDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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